molecular formula C20H12Na2O4 B1581520 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt CAS No. 518-51-4

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt

Cat. No. B1581520
CAS RN: 518-51-4
M. Wt: 362.3 g/mol
InChI Key: GCZXTTJWUAJLNQ-UHFFFAOYSA-L
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Description

“1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt” is also known as Phenolphthalein . It is a chemical compound that is often used as a laboratory reagent . The molecular formula of this compound is C20H14O4 .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder . It is slightly soluble in water and usually is dissolved in alcohols for experiments . The molecular weight of this compound is 318.32 .

Scientific Research Applications

Rheological Behavior in Surfactant Systems

Research conducted by Li et al. (2020) explored the impact of isomerization of organic salts like 1(3H)-Isobenzofuranone derivatives on the formation and properties of wormlike micelles in surfactant solutions. Their findings highlight the significant role of such organic salts in promoting micelle formation, with variations in effectiveness linked to the molecule's occupying area and the position of hydroxyl groups (Li, Rong-rong et al., 2020).

Catalytic Activity in Organometallic Chemistry

In the field of organometallic chemistry, Zhang et al. (2007) discussed the synthesis of zirconium complexes involving bis(aryloxide)-N-heterocyclic-carbene ligands, where derivatives of 1(3H)-Isobenzofuranone were utilized. This research sheds light on the thermal stability and reactivity of these complexes, contributing to the understanding of organometallic synthesis and applications (Zhang, Daodong et al., 2007).

Synthesis of Novel Polymers

Cao et al. (2006) explored the use of Phenolphthalein, a derivative of 1(3H)-Isobenzofuranone, in synthesizing novel polymers. Their study focused on the Mannich reaction and the development of novel benzoxazines, providing insights into polymer chemistry and material science applications (Cao, Hongwei et al., 2006).

Liquid Crystal Applications

Pană et al. (2014) investigated the liquid crystalline behavior of ionic liquids and their silver–carbene complexes derived from bis(imidazolium) salts. These findings are relevant for the development of materials with controlled thermal and phase transition properties, which could have implications in display technologies and other areas where liquid crystals are utilized (Pană, Amalia et al., 2014).

Coordination Chemistry

Salman et al. (2013) conducted research on the coordination diversity of Ag(I) and Hg(II) towards symmetrically and non-symmetrically substituted imidazol-2-ylidenes. This study provides valuable insights into coordination chemistry and the potential applications of these complexes in catalysis and material science (Salman, Abbas W. et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing genetic defects, may cause cancer, and is suspected of damaging fertility . It is advised against food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

disodium;4-[1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4.2Na/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20;;/h1-12,21-22H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZXTTJWUAJLNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060162
Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple crystalline powder; [Acros Organics MSDS]
Record name Phenolphthalein sodium
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Product Name

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt

CAS RN

518-51-4
Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, sodium salt (1:2)
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenolphthalein sodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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